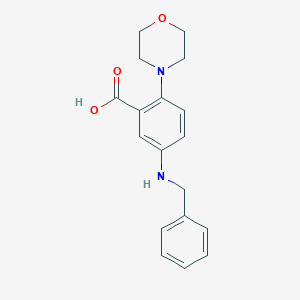![molecular formula C18H23ClN2O2 B499483 {[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE](/img/structure/B499483.png)
{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE is a complex organic compound that features a furan ring substituted with a 4-chlorophenyl group and a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with 4-Chlorophenyl Group: The furan ring is then subjected to electrophilic aromatic substitution to introduce the 4-chlorophenyl group.
Attachment of the Morpholine Ring: The final step involves the nucleophilic substitution reaction where the morpholine ring is attached to the furan ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2,5-dione derivatives, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, {[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to modulate biological pathways.
Industry
In the industrial sector, the compound is used in the synthesis of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength.
Mécanisme D'action
The mechanism of action of {[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, altering their activity. This interaction can modulate various biological pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
[5-(4-Chlorophenyl)furan-2-yl]acrylic acid: This compound shares the furan and 4-chlorophenyl moieties but lacks the morpholine ring.
[5-(4-Chlorophenyl)furan-2-yl]methanol: Similar structure but with a hydroxyl group instead of the morpholine ring.
Uniqueness
The presence of the morpholine ring in {[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYL}[3-(MORPHOLIN-4-YL)PROPYL]AMINE distinguishes it from other similar compounds. This structural feature imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C18H23ClN2O2 |
|---|---|
Poids moléculaire |
334.8g/mol |
Nom IUPAC |
N-[[5-(4-chlorophenyl)furan-2-yl]methyl]-3-morpholin-4-ylpropan-1-amine |
InChI |
InChI=1S/C18H23ClN2O2/c19-16-4-2-15(3-5-16)18-7-6-17(23-18)14-20-8-1-9-21-10-12-22-13-11-21/h2-7,20H,1,8-14H2 |
Clé InChI |
JESUBDBTHJZOFV-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNCC2=CC=C(O2)C3=CC=C(C=C3)Cl |
SMILES canonique |
C1COCCN1CCCNCC2=CC=C(O2)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3-Chloro-4,5-diethoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B499401.png)
![5-{[4-(2-Amino-2-oxoethoxy)-3-bromo-5-methoxybenzyl]amino}-2-(4-morpholinyl)benzoic acid](/img/structure/B499407.png)
![5-[(2-Methoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B499408.png)
![5-[(4-Ethylbenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B499409.png)
![5-[(2,3-Dimethoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B499410.png)
![5-{[(2-Methoxy-1-naphthyl)methyl]amino}-2-(4-morpholinyl)benzoic acid](/img/structure/B499413.png)
![2-(4-Morpholinyl)-5-{[2-(trifluoromethyl)benzyl]amino}benzoic acid](/img/structure/B499414.png)
![5-[(5-Chloro-2-methoxybenzyl)amino]-2-(4-morpholinyl)benzoic acid](/img/structure/B499415.png)

![{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methanol](/img/structure/B499418.png)

![4-amino-N-[2-({[5-(4-bromophenyl)furan-2-yl]methyl}amino)ethyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B499421.png)
![Ethyl 5-[(3-methoxybenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B499422.png)
![Methyl 5-[(3-bromo-4,5-dimethoxybenzyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B499423.png)
